Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride structure
916602-09-0 structure
Product Name:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
N.o CAS:916602-09-0
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Update Time:2025-06-09

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
    • Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
    • Methyl L-2-(4-fluorophenyl)glycinate HCl
    • DTXSID00725443
    • MFCD12910960
    • (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
    • SCHEMBL1432766
    • 916602-09-0
    • CS-0139585
    • A915421
    • Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
    • (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
    • AS-38094
    • methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
    • Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
    • (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
    • Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
    • Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • AKOS027321259
    • Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
    • MDL: MFCD12910960
    • Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
    • Chave InChI: JLGSKYIBZLQSFR-QRPNPIFTSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Propriedades Computadas

  • Massa Exacta: 219.0462344g/mol
  • Massa monoisotópica: 219.0462344g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 179
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52.3Ų

Propriedades Experimentais

  • Cor/Forma: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Informações de segurança

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019119901-5g
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 95%
5g
$295.96 2023-08-31
Alichem
A019119901-25g
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 95%
25g
$934.21 2023-08-31
AstaTech
64180-1/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
1g
$53 2023-09-16
AstaTech
64180-5/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
5g
$173 2023-09-16
AstaTech
64180-25/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
25g
$477 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53090-5g
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
916602-09-0 97%
5g
¥2709.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53090-1g
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
916602-09-0 97%
1g
¥909.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53090-0.5g
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
916602-09-0 97%
0.5g
¥609.0 2024-07-19
TRC
M220233-50mg
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
916602-09-0
50mg
$ 50.00 2022-06-04
TRC
M220233-100mg
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
916602-09-0
100mg
$ 65.00 2022-06-04

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; overnight, rt → reflux
Referência
NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides
Zhou, Fang; et al, Angewandte Chemie, 2019, 58(6), 1754-1758

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
2.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referência
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Método de produção 3

Condições de reacção
1.1 Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
3.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referência
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 90 °C
2.1 Solvents: Methanol ,  Water ;  16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referência
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referência
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Referência
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Método de produção 7

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referência
((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies
Liu, Sha; et al, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referência
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Método de produção 9

Condições de reacção
1.1 Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Referência
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
Número da Ordem:A915421
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:55
Preço ($):155.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
A915421
Pureza:99%
Quantidade:5g
Preço ($):155.0
E- mail